Amogastrin
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Overview
Description
Amogastrin is a synthetic tetrapeptide with the molecular formula C35H46N6O8S. It is known for its role in enhancing gastric accretion of technetium-99m pertechnetate, which is used in gastric scintigraphy to improve imaging of the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amogastrin involves the stepwise assembly of its peptide chain. The process typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides for activation of carboxyl groups and protecting groups like tert-butoxycarbonyl (Boc) for amino groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. Purification is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: Amogastrin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide bonds in this compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Acidic or basic conditions to facilitate peptide bond cleavage and formation.
Major Products:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Restored methionine-containing this compound.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Amogastrin has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in gastric mucosal imaging and potential therapeutic applications.
Medicine: Enhances gastric scintigraphy by increasing the accretion of technetium-99m pertechnetate, improving diagnostic accuracy for gastric diseases
Industry: Utilized in the development of diagnostic imaging agents.
Mechanism of Action
Amogastrin enhances the gastric accretion of technetium-99m pertechnetate by binding to specific receptors in the gastric mucosa. This binding increases the local concentration of the imaging agent, thereby improving the quality of gastric scintigraphy images. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Gastrin: A naturally occurring peptide hormone that stimulates gastric acid secretion.
Cholecystokinin: Another peptide hormone with similar functions in the digestive system.
Uniqueness of Amogastrin: this compound is unique due to its synthetic nature and specific application in enhancing gastric scintigraphy. Unlike naturally occurring peptides like gastrin and cholecystokinin, this compound is designed to improve diagnostic imaging, making it a valuable tool in medical diagnostics .
Properties
CAS No. |
16870-37-4 |
---|---|
Molecular Formula |
C35H46N6O8S |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
CAVZBWFUMSXZFB-LJWNLINESA-N |
SMILES |
CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Isomeric SMILES |
CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
16870-37-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
WMDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
amogastrin tert-amyloxycarbonyltetragastrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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